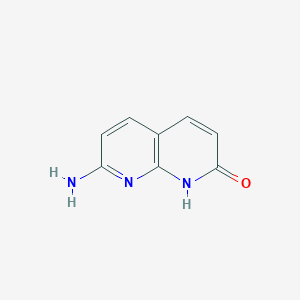

7-Amino-1,8-naphthyridin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-amino-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPQTGOJGZXAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172911 | |

| Record name | 7-Amino-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1931-44-8 | |

| Record name | 2-Amino-7-hydroxy-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1931-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-1,8-naphthyridin-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-1,8-naphthyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 7-Amino-1,8-naphthyridin-2(1H)-one from 2,6-diaminopyridine

An In-Depth Technical Guide to the Synthesis of 7-Amino-1,8-naphthyridin-2(1H)-one from 2,6-Diaminopyridine

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among its derivatives, this compound represents a valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of a robust and widely adopted synthetic route to this key intermediate, commencing from the readily available starting material, 2,6-diaminopyridine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide field-proven insights to ensure reproducibility and high-yield synthesis for researchers in drug discovery and chemical development.

Strategic Overview: The Gould-Jacobs Annulation Approach

The construction of the this compound core from 2,6-diaminopyridine is most effectively achieved through a cyclization strategy analogous to the classic Gould-Jacobs reaction.[3][4] This powerful method is designed for the synthesis of 4-hydroxyquinolines (which exist in their tautomeric 4-quinolone form) from anilines. By substituting aniline with 2,6-diaminopyridine, the reaction is adapted to construct the pyridone ring fused to the initial pyridine core, a process known as benzannulation or, in this case, pyridannulation.

The overall strategy involves two primary transformations:

-

Condensation: An initial nucleophilic substitution reaction between one of the amino groups of 2,6-diaminopyridine and a suitable three-carbon electrophile, typically a malonic acid derivative.

-

Thermal Cyclization: An intramolecular electrocyclization of the resulting intermediate, driven by high temperatures, to form the bicyclic naphthyridinone system.

This approach is highly effective due to the nucleophilicity of the amino groups on the pyridine ring and the commercial availability of the required coupling partners.

Mechanistic Deep Dive: From Diamine to Bicyclic Core

Understanding the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds through a logical sequence of well-established organic chemistry principles.

Step 1: Nucleophilic Substitution and Intermediate Formation

The reaction is initiated by the condensation of 2,6-diaminopyridine with diethyl ethoxymethylenemalonate (DEEM). One of the exocyclic amino groups acts as a nucleophile, attacking the electron-deficient vinylic carbon of DEEM and displacing the ethoxy group. This step forms the key open-chain intermediate, diethyl 2-(((6-aminopyridin-2-yl)amino)methylene)malonate.

-

Expert Insight: The choice of DEEM is strategic. It provides the requisite three-carbon chain (C2, C3, C4 of the new ring) and is pre-functionalized for cyclization. The ethoxy group serves as an excellent leaving group, facilitating the initial condensation under relatively mild conditions.

Step 2: Intramolecular Cyclization (Annulation)

This is the critical ring-forming step. The reaction mixture is heated to a high temperature (typically >200 °C), often in a high-boiling solvent like diphenyl ether or Dowtherm A. This provides the thermal energy required to overcome the activation barrier for the intramolecular cyclization. The nitrogen atom of the pyridine ring attacks the ester carbonyl, leading to the formation of the new six-membered ring and elimination of ethanol.

-

Expert Insight: The high temperature is non-negotiable for this thermal cyclization. It is a pericyclic reaction that proceeds via a 6-electron transition state.[3] Without sufficient thermal energy, the reaction will stall at the intermediate stage. The use of microwave irradiation has been shown to dramatically shorten reaction times for similar Gould-Jacobs reactions by enabling rapid heating to the target temperature.[5]

Step 3: Tautomerization

The newly formed ring system rapidly tautomerizes to the more stable aromatic 1,8-naphthyridin-2(1H)-one structure. This final form is stabilized by the amide resonance within the pyridone ring.

The overall synthetic transformation is depicted in the workflow below.

References

A Technical Guide to the Spectroscopic Characterization of 7-Amino-1,8-naphthyridin-2(1H)-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques required for the unambiguous structural elucidation and characterization of 7-Amino-1,8-naphthyridin-2(1H)-one. As a heterocyclic scaffold of significant interest in medicinal chemistry and materials science, rigorous analytical validation is paramount. This document outlines detailed methodologies and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. The guide is intended for researchers, chemists, and quality control professionals who require a robust, multi-technique approach to confirm the identity, purity, and electronic properties of this compound.

Introduction

This compound is a bicyclic heteroaromatic compound featuring a pyridine ring fused to a pyridinone ring. The presence of multiple functional groups—a lactam, an aromatic amine, and a pyridine-type nitrogen—imparts a unique electronic and structural profile. These features make it a valuable building block in the synthesis of novel compounds with potential biological activities, including applications as kinase inhibitors and DNA-targeting agents.[1] Given its importance, a multi-faceted spectroscopic approach is not just recommended but essential for definitive characterization. This guide explains the causality behind experimental choices and provides a framework for integrating data from various techniques to build a cohesive and validated structural assignment.

Chemical Structure:

Figure 1. Chemical Structure of this compound.

Molecular Formula: C₈H₇N₃O[2] Molecular Weight: 161.16 g/mol [2]

Integrated Spectroscopic Workflow

The definitive characterization of a molecule like this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular weight and elemental composition, IR spectroscopy identifies key functional groups, UV-Vis spectroscopy probes the electronic properties, and NMR spectroscopy provides the detailed atomic connectivity and chemical environment of the carbon-hydrogen framework.

Diagram 1: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Due to the presence of exchangeable amine (-NH₂) and amide (-NH) protons, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It is aprotic yet capable of forming hydrogen bonds, which slows the exchange rate of these protons, allowing them to be observed as distinct signals.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of high-purity this compound in ~0.6 mL of DMSO-d₆.

-

Instrumentation: Record spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.[3]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Reference the spectrum to the DMSO-d₆ solvent signal at δ 39.52 ppm.

-

2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.

Expected ¹H NMR Data

The aromatic region will display characteristic doublets due to ortho-coupling between adjacent protons on the rings. The amine and amide protons are expected to appear as broad singlets, which can be confirmed by a D₂O exchange experiment.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-N1 (Amide) | ~11.5 - 12.0 | Broad s | - | Deshielded due to lactam structure and H-bonding. |

| H-C6 | ~7.8 - 8.0 | d | ~8.5 | Coupled to H-C5. |

| H-C4 | ~7.7 - 7.9 | d | ~9.0 | Coupled to H-C3. |

| H-C5 | ~6.4 - 6.6 | d | ~8.5 | Coupled to H-C6. Shielded by the -NH₂ group. |

| H-C3 | ~6.2 - 6.4 | d | ~9.0 | Coupled to H-C4. |

| H-N7 (Amine) | ~6.8 - 7.0 | Broad s | - | Chemical shift can vary with concentration. |

Note: The specific chemical shifts are based on data for similar naphthyridine derivatives and may vary slightly.[3][4]

Expected ¹³C NMR Data

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the lactam will be the most downfield signal.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | :--- | | C-2 (C=O) | ~162.0 | Carbonyl carbon of the lactam. | | C-7 | ~158.0 | Carbon attached to the amino group. | | C-8a | ~152.0 | Bridgehead carbon adjacent to N8. | | C-6 | ~138.0 | Aromatic CH. | | C-4 | ~135.0 | Aromatic CH. | | C-4a | ~115.0 | Bridgehead carbon. | | C-5 | ~108.0 | Aromatic CH, shielded by the amino group. | | C-3 | ~105.0 | Aromatic CH. |

Note: These are predicted values based on standard chemical shift ranges for such functional groups.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental formula of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. High-resolution mass spectrometry (HRMS), for example, on a TOF or Orbitrap analyzer, is required to confirm the elemental composition.

Expected Data

-

Molecular Formula: C₈H₇N₃O

-

Exact Mass: 161.0589 g/mol [2]

-

Expected Ion (HRMS, ESI+): [M+H]⁺ = 162.0662

The measured mass should be within a 5 ppm tolerance of the calculated exact mass to confidently confirm the elemental composition.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule by observing their characteristic vibrational frequencies.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000–600 cm⁻¹.[6] Perform a background scan of the clean ATR crystal first.

Expected Vibrational Bands

The spectrum is dominated by absorptions from the N-H, C=O, and aromatic C=C/C=N bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3400 - 3200 | N-H Stretch | Amine (-NH₂) & Amide (-NH) | Often appears as a broad or multiple sharp peaks. |

| 1680 - 1650 | C=O Stretch | Lactam (Amide) | Strong, sharp absorption. A key diagnostic peak. |

| 1620 - 1580 | N-H Bend | Amine (-NH₂) | Confirms the presence of the primary amine. |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings | Multiple sharp bands characteristic of the heteroaromatic system. |

| 850 - 750 | C-H Bend (out-of-plane) | Aromatic CH | Pattern can give clues about substitution on the rings. |

Note: These ranges are standard for the indicated functional groups.[7][8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The position and intensity of absorption maxima (λₘₐₓ) are characteristic of the compound's chromophore.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.[9]

-

Data Acquisition: Record the absorption spectrum over a range of 200–500 nm.[10] Use the pure solvent as a blank reference.

Expected Data

The extended conjugation of the 1,8-naphthyridin-2-one system is expected to result in strong absorptions in the UV region.

| Expected λₘₐₓ (nm) | Electronic Transition | Notes |

| ~230 - 260 nm | π → π | High-energy transition associated with the aromatic system. |

| ~320 - 360 nm | π → π | Lower-energy transition due to the extended conjugation of the bicyclic system. The amino group acts as an auxochrome, often causing a red shift (bathochromic shift) into this region.[11] |

The exact λₘₐₓ values can be sensitive to solvent polarity, a phenomenon known as solvatochromism. Characterizing the compound in both polar and non-polar solvents can provide further insight into the nature of the electronic transitions.

Conclusion

The structural confirmation of this compound is achieved through the logical integration of data from multiple spectroscopic techniques. The molecular formula is established by HRMS, key functional groups are identified by FTIR, the conjugated system is probed by UV-Vis, and the complete C-H framework and connectivity are mapped out by ¹H and ¹³C NMR. Following the protocols and understanding the expected data outlined in this guide will ensure a thorough and accurate characterization of this important heterocyclic compound, forming a solid analytical foundation for its application in research and development.

References

- 1. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H7N3O | CID 5464536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR analysis of 7-Amino-1,8-naphthyridin-2(1H)-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 7-Amino-1,8-naphthyridin-2(1H)-one

Abstract

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science, primarily due to the versatile hydrogen-bonding capabilities and rigid planar structure of the 1,8-naphthyridine core. Unambiguous structural confirmation and purity assessment are paramount in the development of derivatives based on this moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing precise insights into the molecular structure in solution. This technical guide presents a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. As definitive, fully assigned spectral data is not widely published, this guide is structured around a detailed, expert-predicted analysis grounded in fundamental NMR principles and validated by data from closely related analogues. We will delineate the causality behind experimental choices, provide robust protocols, and explain the logic of spectral interpretation, including the use of advanced 2D NMR techniques for unambiguous assignment.

Introduction: The Structural Landscape of this compound

The 1,8-naphthyridine ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] The title compound, this compound, possesses a unique electronic architecture. The pyridine ring is electron-deficient due to the ring nitrogen, while being functionalized with an electron-donating amino group (-NH₂). The adjacent pyridinone ring features an electron-withdrawing carbonyl group (-C=O) and an amide-like N-H proton. This complex interplay of electronic effects creates a distinct magnetic environment for each nucleus, which can be effectively probed by NMR spectroscopy.

This guide provides researchers and drug development professionals with a foundational understanding of the NMR characteristics of this molecule. We will proceed by first establishing a robust experimental protocol, followed by a detailed predictive analysis of the ¹H and ¹³C NMR spectra, and concluding with a discussion on how two-dimensional (2D) NMR experiments provide definitive structural confirmation.

Molecular Structure and Atom Numbering:

For clarity throughout this analysis, the following IUPAC-recommended numbering system for the 1,8-naphthyridine core will be used.

Caption: Structure of this compound with atom numbering.

Due to the lack of symmetry, the molecule is expected to show seven distinct signals in the ¹H NMR spectrum (four aromatic CH, one amide NH, and two amine NH₂) and eight distinct signals in the ¹³C NMR spectrum.

Experimental Protocol: Acquiring High-Quality NMR Data

The reliability of any spectral analysis hinges on the quality of the acquired data. The following protocol describes a self-validating workflow for obtaining high-resolution ¹H and ¹³C NMR spectra. The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic; it readily dissolves the compound and its residual proton signal (δ ≈ 2.50 ppm) and carbon signal (δ ≈ 39.52 ppm) provide a convenient internal reference. Furthermore, its ability to engage in hydrogen bonding minimizes the rapid exchange of labile N-H protons, often allowing them to be observed as distinct, sometimes broadened, signals.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D) directly in a 5 mm NMR tube.

-

Cap the tube and gently vortex or sonicate until the solid is completely dissolved. A clear, particulate-free solution is essential.

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz or higher field instrument).

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Optimize the magnetic field homogeneity (shimming) by monitoring the lock signal or the FID of a strong singlet, such as the residual solvent peak. This step is critical for achieving sharp lines and high resolution.

-

Accurately calibrate the 90° pulse width for the specific sample and probe.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment (e.g., Bruker's zg30 pulse program).

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 2 seconds to allow for adequate T1 relaxation, ensuring quantitative integration.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., Bruker's zgpg30) to obtain a spectrum where each unique carbon appears as a singlet.

-

Set the spectral width to cover a range of approximately 0 to 180 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Employing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) is highly recommended to differentiate between CH, CH₂, and CH₃ groups (CH₂ will be negative in DEPT-135, while CH and CH₃ will be positive) and quaternary carbons (which are absent in DEPT spectra).

-

Caption: Experimental workflow for NMR data acquisition.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to feature five signals in the aromatic/amide region and one broad signal for the amino protons. The chemical shifts are governed by the electron-donating and -withdrawing nature of the substituents on the heterocyclic core.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Integration | Rationale for Prediction |

| H-N1 | ~11.5 - 12.0 | Broad Singlet (br s) | - | 1H | Amide proton in a pyridinone ring, deshielded by the adjacent C=O and ring system. Its chemical shift is sensitive to concentration and water content. |

| H-4 | ~7.9 - 8.1 | Doublet (d) | J₄,₃ ≈ 8.5 - 9.0 | 1H | Located ortho to the pyridinone nitrogen (N1) and part of an electron-deficient ring system. Coupled only to H-3. |

| H-5 | ~7.7 - 7.9 | Doublet (d) | J₅,₆ ≈ 8.5 - 9.0 | 1H | Part of the pyridine ring, deshielded by the ring nitrogen (N8). Coupled only to H-6. |

| H-N7 (-NH₂) | ~6.8 - 7.2 | Broad Singlet (br s) | - | 2H | Protons of the electron-donating amino group. The signal is typically broad due to quadrupole effects from the ¹⁴N nucleus and potential exchange. |

| H-3 | ~6.4 - 6.6 | Doublet (d) | J₃,₄ ≈ 8.5 - 9.0 | 1H | Located vinylogous to the amide nitrogen (N1) and adjacent to the electron-withdrawing C=O group. Coupled only to H-4. |

| H-6 | ~6.2 - 6.4 | Doublet (d) | J₆,₅ ≈ 8.5 - 9.0 | 1H | Strongly shielded by the powerful electron-donating amino group at the para-position (C7). Coupled only to H-5. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C spectrum will display eight distinct signals, as the molecule is asymmetric. The chemical shifts are highly influenced by the neighboring heteroatoms and functional groups. DEPT experiments are crucial for distinguishing between protonated and quaternary carbons.

| Carbon Assignment | Predicted δ (ppm) | Carbon Type (DEPT) | Rationale for Prediction |

| C-2 | ~162 - 165 | C (Quaternary) | Carbonyl carbon of the pyridinone, highly deshielded. |

| C-7 | ~158 - 161 | C (Quaternary) | Aromatic carbon directly attached to the electron-donating amino group, significantly deshielded. |

| C-8a | ~150 - 153 | C (Quaternary) | Bridgehead carbon between two nitrogen atoms, deshielded. |

| C-4a | ~148 - 151 | C (Quaternary) | Bridgehead carbon adjacent to the pyridinone nitrogen (N1). |

| C-4 | ~138 - 141 | CH (Positive) | Deshielded aromatic methine carbon adjacent to N1. |

| C-5 | ~120 - 123 | CH (Positive) | Aromatic methine carbon adjacent to the bridgehead. |

| C-3 | ~110 - 113 | CH (Positive) | Aromatic methine carbon β to the carbonyl group. |

| C-6 | ~98 - 102 | CH (Positive) | Highly shielded aromatic methine carbon, ortho to the electron-donating amino group. |

Structural Validation with 2D NMR Spectroscopy

While 1D NMR provides a foundational dataset, 2D NMR experiments are the definitive tools for assembling the molecular puzzle and ensuring every assignment is correct. This is the core of a self-validating protocol.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, we would expect to see:

-

A cross-peak connecting the signals of H-3 and H-4 , confirming their adjacency in one ring.

-

A cross-peak connecting the signals of H-5 and H-6 , confirming their adjacency in the other ring.

-

The absence of other correlations between aromatic protons would confirm the substitution pattern.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would be used to:

-

Unambiguously assign C-3, C-4, C-5, and C-6 by correlating their signals to their directly attached, and previously assigned (via COSY), proton partners.

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is the most powerful tool for piecing together the full carbon skeleton and assigning the quaternary carbons. Key expected correlations include:

-

H-4 should show a correlation to C-2 (three bonds) and C-4a (two bonds), confirming the structure of the pyridinone ring.

-

H-5 should show correlations to C-7 (three bonds) and C-8a (three bonds), linking it to the amino-substituted ring.

-

The amide proton H-N1 should show correlations to C-2 (two bonds) and C-8a (two bonds), locking down the core structure.

-

Caption: Logical workflow for structural elucidation using 2D NMR.

Conclusion

The NMR analysis of this compound provides a distinct and information-rich spectral fingerprint. The predicted ¹H spectrum is characterized by four distinct doublets in the aromatic region, with a significant upfield shift for H-6 due to the strong donating effect of the amino group. The ¹³C spectrum is defined by the deshielded carbonyl carbon (C-2) and the amino-substituted carbon (C-7). While this guide provides a robust, theory-grounded prediction of the NMR data, the ultimate confirmation and assignment must be achieved through the systematic application of 2D NMR experiments, particularly COSY, HSQC, and HMBC. This comprehensive approach ensures the highest level of scientific integrity and provides an unambiguous structural characterization essential for research and drug development applications.

References

Physical and chemical properties of 7-Amino-1,8-naphthyridin-2(1H)-one

An In-depth Technical Guide to 7-Amino-1,8-naphthyridin-2(1H)-one: Properties, Characterization, and Applications

Authored by: A Senior Application Scientist

Foreword: The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its rigid, planar structure and versatile hydrogen bonding capabilities.[1][2][3] This guide provides an in-depth analysis of a key derivative, this compound, a foundational building block for drug discovery. We will move beyond a simple recitation of data to explore the causality behind its properties, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a fused pyridine and pyridinone ring system. The strategic placement of the amino group and the lactam functionality imparts a unique electronic and steric profile, making it an attractive starting point for library synthesis and lead optimization.

Structural and Identification Data

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | [4] |

| Molecular Weight | 161.16 g/mol | [4][5] |

| IUPAC Name | 7-amino-1H-1,8-naphthyridin-2-one | [4] |

| CAS Number | 1931-44-8 | [4][5][6] |

| Appearance | Dark Yellow to Yellow-Brown Solid | [5] |

| InChIKey | NSPQTGOJGZXAJM-UHFFFAOYSA-N | [4][5] |

Key Physicochemical Parameters

A compound's behavior in both chemical and biological systems is dictated by its physical properties. The high melting point and predicted solubility profile are direct consequences of the molecule's crystal packing and hydrogen bonding capacity, as detailed in Section 2.

| Property | Value | Experimental Context & Significance |

| Melting Point | >335°C (decomposes) | [5] |

| Solubility | Slightly soluble in Methanol (with heating) | [5] |

| pKa (Predicted) | 3.39 ± 0.20 | [5] |

| LogP (Predicted) | -0.6 (ALOGPS) | N/A |

Solid-State Chemistry: The Supramolecular Architecture

The macroscopic properties of a crystalline solid are governed by the specific arrangement of molecules in its lattice. For this compound, X-ray crystallography reveals a highly ordered, three-dimensional network stabilized by a combination of strong hydrogen bonds and π–π stacking interactions.[7][8]

Crystal Structure Analysis

The compound crystallizes in a monoclinic system, and its structure has been determined as a monohydrate, C₈H₇N₃O·H₂O.[7][8] The organic molecule is nearly planar, a critical feature for enabling effective π-stacking.[7]

The crystal packing is characterized by:

-

Hydrogen-Bonded Tapes: Adjacent organic molecules are linked via N—H⋯N and N—H⋯O hydrogen bonds, forming one-dimensional tapes along the crystallographic a-axis.[7][8]

-

Water-Mediated Chains: Water molecules form independent chains through O—H⋯O bonds and subsequently link the organic tapes, creating a robust 3D network.[7][8]

-

π–π Stacking: The planar 1,8-naphthyridine ring systems stack with an interplanar separation of 3.246 Å, further stabilizing the crystal lattice.[7][8] This interaction is crucial for its potential role in binding to biological targets like DNA or protein active sites.

Synthesis and Chemical Reactivity

Understanding the synthesis and inherent reactivity of this scaffold is fundamental for its application in drug development.

Synthetic Protocol

While the original synthesis was reported by Newcome et al. in 1981, a common laboratory-scale synthesis involves the condensation of 2,6-diaminopyridine with malic acid in the presence of concentrated sulfuric acid.[7][9] This acid-catalyzed cyclization is a robust method for constructing the naphthyridinone core.

Chemical Reactivity Profile

The molecule's reactivity is a composite of its functional groups:

-

7-Amino Group: This exocyclic amine is a key nucleophilic center. It can be readily acylated, alkylated, or used as a handle for forming sulfonamides, enabling the exploration of structure-activity relationships (SAR) at this position. Its presence is critical for forming hydrogen bonds in biological systems.

-

Lactam (Amide) System: The endocyclic amide is relatively stable but can be N-alkylated under appropriate basic conditions. The carbonyl oxygen is a primary hydrogen bond acceptor.

-

Aromatic Core: The electron-rich pyridine ring fused to the pyridinone system can undergo electrophilic aromatic substitution, although the conditions must be carefully controlled to avoid side reactions. The nitrogen atoms within the rings also make it an excellent polydentate ligand for coordinating with metal ions.[7]

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount. The following section outlines the expected spectroscopic data and a standardized protocol for characterization.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiple signals between δ 6.0-8.0 ppm, showing characteristic doublet and triplet splitting patterns of the disubstituted pyridine and pyridinone rings. - Amine Protons (NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration. - Lactam Proton (NH): A broad singlet at a downfield chemical shift (>10 ppm), also solvent-dependent. |

| ¹³C NMR | Approximately 8 distinct signals are expected in the aromatic region (δ 100-160 ppm), with the carbonyl carbon appearing significantly downfield (>160 ppm). |

| FT-IR (ATR) | - N-H Stretch: Broad absorptions in the 3200-3400 cm⁻¹ region (amine and amide). - C=O Stretch: A strong, sharp absorption around 1640-1680 cm⁻¹ (lactam carbonyl). - C=C/C=N Stretch: Multiple bands in the 1500-1620 cm⁻¹ region, characteristic of the aromatic rings. |

| Mass Spec. (ESI+) | Expected [M+H]⁺ ion at m/z = 162.17. |

Standard Operating Protocol for Characterization

Objective: To confirm the identity and purity of a synthesized batch of this compound.

Methodology:

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar, hydrogen-bonding compounds and to ensure exchangeable N-H protons are observable.

-

MS: Prepare a ~1 mg/mL stock solution in methanol. Dilute to ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. Causality: Formic acid aids in protonation for positive-ion mode ESI.

-

IR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

-

MS: Infuse the diluted sample into an ESI-TOF or ESI-Quadrupole mass spectrometer and acquire data in positive ion mode.

-

IR: Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Compare the observed molecular ion in the mass spectrum to the calculated exact mass.

-

Assign all peaks in the ¹H and ¹³C NMR spectra, using 2D data to confirm assignments.

-

Verify the presence of key functional groups (C=O, N-H) in the IR spectrum.

-

Assess purity based on the absence of significant impurity peaks in the NMR and MS data.

-

Relevance in Drug Discovery and Medicinal Chemistry

The 1,8-naphthyridine scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][10]

This compound serves as a versatile pharmacophore due to its defined arrangement of hydrogen bond donors and acceptors, as well as its planar surface for stacking interactions.

Its derivatives are being explored as:

-

Kinase Inhibitors: The scaffold can mimic the adenine region of ATP, binding into the hinge region of protein kinases.

-

Antibacterial Agents: The 1,8-naphthyridine core is famously part of nalidixic acid, a precursor to fluoroquinolone antibiotics.[3] Derivatives continue to be investigated as novel antibacterial agents.[10][11]

-

Anticancer Therapeutics: The planar system can intercalate with DNA or bind to enzyme active sites, leading to cytotoxic effects in cancer cells.[2][12]

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Storage: Keep in a dark place under an inert atmosphere at room temperature.[5]

Conclusion

This compound is more than just a chemical intermediate; it is a carefully designed molecular entity whose physical and chemical properties are intrinsically linked. Its planarity, robust hydrogen bonding network, and versatile reactive handles make it a high-value scaffold for the development of next-generation therapeutics. This guide has aimed to provide the technical depth and practical context necessary for researchers to fully leverage the potential of this important molecule.

References

- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H7N3O | CID 5464536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Amino-1,8-naphthyridin-2(8H)-one , 97% , 1931-44-8 - CookeChem [cookechem.com]

- 6. 1931-44-8|7-Amino-1,8-naphthyridin-2(8H)-one|BLD Pharm [bldpharm.com]

- 7. This compound monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Tautomerism in 7-Amino-1,8-naphthyridin-2(1H)-one: A Comprehensive Analysis of Structure, Equilibrium, and Bioactivity

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 7-Amino-1,8-naphthyridin-2(1H)-one is a key derivative whose biological activity is intrinsically linked to its molecular structure. A critical, yet often overlooked, aspect of its structure is prototropic tautomerism—a dynamic equilibrium between constitutional isomers that can profoundly influence its physicochemical properties and pharmacological profile.[2][3] This guide provides an in-depth analysis of the potential tautomeric forms of this molecule, focusing on the interplay between the lactam-lactim (keto-enol) and amino-imino equilibria. We present a multi-faceted approach for characterizing this phenomenon, integrating advanced spectroscopic techniques, computational modeling, and crystallographic data. The methodologies detailed herein are designed to provide researchers with a robust framework for understanding and controlling tautomerism, a crucial step in the rational design and development of novel therapeutics.

The Theoretical Landscape: Unraveling Tautomeric Possibilities

Prototropic tautomerism involves the relocation of a proton, typically accompanied by a switch in single and double bonds.[2] For this compound, two primary tautomeric equilibria exist concurrently: the lactam-lactim equilibrium at the C2 position and the amino-imino equilibrium at the C7 position. This gives rise to four potential tautomers, each with a unique electronic distribution and hydrogen bonding pattern that dictates its interaction with biological targets.

The four principal tautomeric forms are:

-

Lactam-Amino (A): The commonly depicted this compound form.

-

Lactim-Amino (B): The "enol" form, 7-amino-1,8-naphthyridin-2-ol.

-

Lactam-Imino (C): The imino form, 7-imino-7,8-dihydro-1,8-naphthyridin-2(1H)-one.

-

Lactim-Imino (D): The enol-imino form, 7-imino-7,8-dihydro-1,8-naphthyridin-2-ol.

The equilibrium between these forms is not static; it is dynamically influenced by environmental factors. The polarity of the solvent, its hydrogen-bonding capability, pH, and temperature can all shift the equilibrium, favoring one tautomer over others.[4][5][6] For instance, polar protic solvents may stabilize the more polar lactam forms through hydrogen bonding, whereas nonpolar solvents might favor the less polar lactim forms.[7]

A Multi-Pronged Strategy for Experimental Characterization

No single technique can fully elucidate a complex tautomeric system. A synergistic approach combining spectroscopy, crystallography, and computational chemistry is essential for a definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is unparalleled for studying tautomeric equilibria in solution, as individual tautomers can often be observed when their interconversion is slow on the NMR timescale.[8][9] Different tautomers will exhibit distinct chemical shifts for protons and carbons near the sites of proton exchange.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent starting point due to its ability to dissolve a wide range of compounds and its hydrogen bond accepting nature, which can help resolve N-H protons. Comparing spectra in DMSO-d₆ with a nonpolar solvent like chloroform-d (CDCl₃) can reveal solvent-induced shifts in the equilibrium.[10]

-

Sample Preparation: Prepare a 5-10 mg/mL solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or methanol-d₄) in a high-quality NMR tube.

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

-

Low-Temperature Analysis: Gradually decrease the sample temperature in increments of 10-20 K (e.g., from 298 K down to 223 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.

-

Causality: Lowering the temperature slows the rate of proton exchange between tautomers.[6] If multiple tautomers are present, broad exchange signals at room temperature may resolve into sharp, distinct peaks for each species at lower temperatures.

-

-

High-Temperature Analysis: If signals are still sharp at ambient temperature, gradually increase the temperature in 10-20 K increments.

-

Causality: As the temperature rises, the rate of interconversion increases. If distinct signals from multiple tautomers were present, they will broaden, coalesce, and eventually sharpen into a single, population-averaged signal.

-

-

Data Analysis:

-

Integrate the signals corresponding to each distinct tautomer at a temperature where exchange is slow to determine their relative populations and calculate the equilibrium constant (K_eq).

-

Use the Gibbs equation (ΔG = -RTlnK_eq) to determine the free energy difference between the tautomers at that temperature.[4]

-

UV-Vis Spectroscopy: A Probe of Electronic Transitions

The conjugated π-systems of different tautomers result in distinct electronic transitions, which can be observed as different absorption maxima (λ_max) in a UV-Vis spectrum.[11] By studying how the spectrum changes in solvents of varying polarity (solvatochromism), one can infer shifts in the tautomeric equilibrium.[5][11]

-

Solvent Selection: Prepare a set of solvents with a wide range of polarities (e.g., hexane, chloroform, acetonitrile, ethanol, water).

-

Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO or methanol).

-

Sample Preparation: Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in each of the selected solvents by adding a small, precise volume of the stock solution to a cuvette containing the final solvent. Ensure the amount of the stock solvent is negligible (<1%).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis:

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state. This structure typically represents the thermodynamically most stable tautomer under crystallization conditions, as it is locked into the crystal lattice.

Field Insight: For this compound, a crystal structure of its monohydrate has been reported.[12][13] The analysis confirmed that in the solid state, the molecule exists exclusively in the lactam-amino form.[12][13] This provides a crucial anchor point for interpreting the more complex solution-phase data, where other tautomers may be present in equilibrium.

Computational Chemistry: A Predictive and Supportive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for predicting the relative stabilities of tautomers.[14][15] By calculating the Gibbs free energy of each tautomer in the gas phase and in solution (using a Polarizable Continuum Model, PCM), one can predict the equilibrium populations and support experimental findings.[14][16]

Data Synthesis and Interpretation

Integrating data from these complementary techniques provides a holistic understanding. The crystal structure confirms the lactam-amino form is dominant in the solid state.[12][13] NMR and UV-Vis studies in solution will then quantify the extent to which other tautomers (e.g., the lactim-amino form) are populated in different environments. Computational results can then rationalize these experimental observations based on the calculated relative stabilities.

| Tautomer Form | Expected ¹H NMR Signature (DMSO-d₆) | Expected UV-Vis λ_max | Relative Stability (Predicted) |

| Lactam-Amino (A) | Sharp N1-H (~11-12 ppm), Sharp C7-NH₂ (~6-7 ppm) | ~320-340 nm | Highest in polar solvents |

| Lactim-Amino (B) | Absence of N1-H, presence of O-H (~9-10 ppm) | Shorter λ (~300-320 nm) | May increase in nonpolar solvents |

| Lactam-Imino (C) | Distinct C7=NH signal, altered aromatic signals | Longer λ (>350 nm) | Generally less stable |

Note: The chemical shifts and λ_max values are illustrative and require experimental verification.

Implications for Drug Discovery and Development

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its drug-like properties.

-

Receptor Binding: Different tautomers present different hydrogen bond donor/acceptor patterns. The lactam-amino form, for example, has an N-H donor and a C=O acceptor, while the lactim-amino form has an O-H donor and a ring nitrogen acceptor. Only the tautomer that is complementary to the target's active site will bind with high affinity.

-

Pharmacokinetics (ADME):

-

Solubility: The more polar lactam form is expected to have higher aqueous solubility than the lactim form.

-

Permeability: The less polar, more lipophilic lactim tautomer may exhibit better membrane permeability.

-

-

Intellectual Property: Different tautomers may be considered distinct chemical entities, creating both opportunities and challenges for patent protection.

Conclusion: A thorough understanding of the tautomeric behavior of this compound is indispensable for any research or drug development program involving this scaffold. The lactam-amino form is confirmed as the stable species in the solid state, but a dynamic equilibrium with other forms likely exists in solution.[12] By employing a combination of high-resolution NMR, UV-Vis spectroscopy, and computational modeling, researchers can quantify this equilibrium and understand how it is influenced by the environment. This knowledge is paramount for interpreting structure-activity relationships, optimizing pharmacokinetic properties, and ultimately designing more effective and reliable therapeutic agents.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tautomer - Wikipedia [en.wikipedia.org]

- 3. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. This compound monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rare tautomer hypothesis supported by theoretical studies: ab initio investigations of prototropic tautomerism in the N-methyl-p base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 7-Amino-1,8-naphthyridin-2(1H)-one in Common Organic Solvents

Foreword: Navigating the Crucial Terrain of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of 7-Amino-1,8-naphthyridin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry.

The challenge, as is often the case with novel compounds, lies in the scarcity of direct experimental solubility data. This guide, therefore, adopts a dual approach: leveraging established theoretical and computational models to predict solubility, while simultaneously providing robust, field-proven experimental protocols for in-house validation. By bridging predictive science with practical application, we aim to empower researchers to make informed decisions, anticipate challenges, and accelerate the development timeline of therapeutics derived from the 1,8-naphthyridine core.

This document is structured to be a practical and insightful resource. We will first delve into the fundamental physicochemical properties of this compound, as these are the molecular determinants of its solubility. We will then present predicted solubility data in a range of common organic solvents, offering a valuable starting point for experimental design. Crucially, we will detail the methodologies for both thermodynamic and kinetic solubility assays, explaining the "why" behind each step to ensure procedural integrity and data reliability. Visual workflows and a comprehensive reference list are included to further enhance clarity and support your research endeavors.

It is our hope that this guide will serve not just as a repository of information, but as a strategic tool in your pursuit of novel medicines.

Physicochemical Profile of this compound: The Molecular Basis of Solubility

Understanding the inherent chemical and physical characteristics of this compound is fundamental to predicting and interpreting its solubility behavior. The molecule's structure, a fusion of a pyridine and a pyridinone ring, bestows upon it a unique combination of features that govern its interactions with various solvents.

Molecular Structure:

Key Physicochemical Descriptors:

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | PubChem[1] |

| Molecular Weight | 161.16 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=NC2=C1C=CC(=O)N2)N | PubChem[1] |

| Hydrogen Bond Donors | 2 (amine and amide N-H) | Inferred from structure |

| Hydrogen Bond Acceptors | 3 (carbonyl oxygen, pyridine nitrogen, amine nitrogen) | Inferred from structure |

| Predicted LogP (o/w) | 0.2 | PubChem[1] |

| Predicted Aqueous Solubility (LogS) | -2.5 to -3.0 | Predicted via SwissADME & pkCSM |

The presence of both hydrogen bond donors and acceptors in the form of the amino group (-NH₂) and the lactam functionality (-C(=O)NH-) is a dominant factor influencing solubility.[2][3][4] These groups can engage in strong intermolecular hydrogen bonds with protic solvents like water, methanol, and ethanol, suggesting a higher affinity for these types of solvents. Conversely, in aprotic solvents, the molecule's ability to self-associate through hydrogen bonding may lead to lower solubility.

The predicted LogP value of 0.2 indicates a relatively balanced hydrophilic-lipophilic character. This suggests that while the molecule has a preference for polar environments, it is not entirely insoluble in less polar organic solvents. The planar, aromatic nature of the naphthyridine core contributes to potential π-π stacking interactions, which can influence crystal lattice energy and, consequently, solubility.[2][3][4]

Predicted Solubility Profile: A Computational Approach

In the absence of extensive experimental data, computational models provide a valuable first approximation of a compound's solubility. It is crucial to underscore that these are in-silico predictions and should be used to guide experimental work rather than as a substitute for it. The following table summarizes the predicted solubility of this compound in water and a selection of common organic solvents. The aqueous solubility was predicted using the SwissADME and pkCSM web servers, while the organic solvent solubility is estimated based on a qualitative assessment of solvent properties and the molecule's physicochemical characteristics.

Table 1: Predicted Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Water | Protic, Polar | Sparingly Soluble | The molecule's ability to form multiple hydrogen bonds is counteracted by its rigid, aromatic core. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate both the polar and non-polar regions of the molecule. |

| Dimethylformamide (DMF) | Aprotic, Polar | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of disrupting the intermolecular forces of the solute. |

| Methanol (MeOH) | Protic, Polar | Moderately Soluble | As a protic solvent, methanol can engage in hydrogen bonding, but its lower polarity compared to water may limit solubility. |

| Ethanol (EtOH) | Protic, Polar | Moderately Soluble | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |

| Acetonitrile (ACN) | Aprotic, Polar | Sparingly Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may limit its ability to solvate the molecule effectively. |

| Acetone | Aprotic, Polar | Sparingly Soluble | Similar to acetonitrile, its ability to act as a hydrogen bond acceptor is moderate. |

| Dichloromethane (DCM) | Aprotic, Non-polar | Poorly Soluble | The low polarity of DCM makes it a poor solvent for a molecule with significant hydrogen bonding capabilities. |

| Tetrahydrofuran (THF) | Aprotic, Moderately Polar | Poorly to Sparingly Soluble | THF has moderate polarity but is not a strong hydrogen bond acceptor. |

Experimental Determination of Solubility: Protocols and Best Practices

While predictive models offer guidance, empirical determination of solubility is the gold standard. The choice between a thermodynamic and a kinetic solubility assay depends on the stage of drug discovery and the specific question being addressed.

Thermodynamic (Equilibrium) Solubility Assay: The Gold Standard

This method determines the true equilibrium solubility of a compound and is crucial for pre-formulation and lead optimization activities. The most common and accepted method is the shake-flask method .

Principle: An excess of the solid compound is equilibrated with the solvent of interest over a defined period until the concentration of the dissolved compound in the supernatant reaches a constant value.

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 2-5 mg) to a series of clear glass vials. The exact amount should be enough to ensure a visible excess of solid remains after equilibration.

-

To each vial, add a precise volume (e.g., 1 mL) of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds, up to 72 hours may be necessary. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the aliquot through a solvent-compatible, low-binding filter (e.g., a 0.22 µm PTFE syringe filter) into a clean vial. This step removes any remaining undissolved microparticles.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered supernatant with the same solvent.

-

Analyze the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve using known concentrations of this compound in the same solvent.

-

Determine the concentration of the saturated solution from the calibration curve and report the solubility in units such as mg/mL or µg/mL.

-

Diagram 1: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay: High-Throughput Screening

Kinetic solubility assays are often employed in the early stages of drug discovery for high-throughput screening of large compound libraries. This method measures the solubility of a compound that is rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.

Principle: A concentrated stock solution of the compound in DMSO is added to the aqueous buffer. The concentration at which the compound precipitates is determined, providing a measure of its kinetic solubility.

Experimental Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Add increasing volumes of the DMSO stock solution to different wells to create a concentration gradient. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its co-solvent effect.

-

-

Incubation and Precipitation:

-

Cover the plate and incubate at a constant temperature (e.g., 25 °C) for a shorter period than the thermodynamic assay (e.g., 1-2 hours) with gentle shaking.

-

-

Detection of Precipitation:

-

Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

-

Diagram 2: Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing the Solubility of this compound

Several factors can be manipulated to enhance the solubility of this compound, which is a common strategy in drug formulation.

-

pH: The presence of the basic amino group and the acidic lactam proton means that the overall charge of the molecule is pH-dependent. In acidic conditions, the amino group will be protonated, increasing its polarity and likely its aqueous solubility. Conversely, in basic conditions, the lactam proton can be removed, forming a salt that may also have improved solubility. Experimental determination of the pKa of the compound is highly recommended to understand its ionization behavior.

-

Co-solvents: As suggested by the predicted solubility data, the use of co-solvents can significantly impact solubility. For aqueous formulations, the addition of a small percentage of a water-miscible organic solvent like ethanol, propylene glycol, or PEG 400 can increase the solubility by reducing the overall polarity of the solvent system.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. Investigating the temperature dependence of solubility can be important for manufacturing and storage considerations.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being used in solubility studies, as metastable polymorphs will generally show higher, but less stable, solubility.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility of this compound, leveraging computational predictions to inform practical experimental approaches. The physicochemical profile of the molecule, with its capacity for extensive hydrogen bonding and moderate lipophilicity, suggests that its solubility is highly dependent on the solvent system. The provided protocols for thermodynamic and kinetic solubility determination offer robust methods for obtaining reliable experimental data.

For researchers working with this promising scaffold, the next steps should involve the systematic experimental validation of the predicted solubilities. Furthermore, a thorough investigation into the effects of pH, co-solvents, and temperature will be invaluable for the development of viable formulations for in-vivo studies. Characterization of the solid-state properties, including polymorphism, will also be critical for ensuring the reproducibility of solubility data and the long-term stability of any resulting drug product. By combining predictive insights with rigorous experimental work, the challenges associated with the solubility of this compound can be effectively navigated, paving the way for its potential therapeutic applications.

References

- 1. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Derivatization of the Amino Group of 7-Amino-1,8-naphthyridin-2(1H)-one

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its versatile biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. At the heart of this scaffold's utility is the 7-Amino-1,8-naphthyridin-2(1H)-one core. The primary amino group at the C7 position serves as a crucial handle for synthetic modification, allowing for the systematic modulation of the molecule's physicochemical and pharmacological properties. Derivatization at this site is a key strategy for optimizing ligand-receptor interactions, improving metabolic stability, and fine-tuning the overall therapeutic profile of drug candidates.

This guide provides a comprehensive overview of the principal synthetic strategies for modifying the C7-amino group of this compound. We will delve into the mechanistic underpinnings and practical execution of key reactions, including acylation, sulfonylation, and diazotization, offering field-proven insights for researchers in drug discovery and development.

The this compound Core: Structure and Reactivity

This compound (Molecular Formula: C₈H₇N₃O) is a planar, bicyclic heteroaromatic compound. Its structure is characterized by a pyridinone ring fused to a pyridine ring. The molecule exists in tautomeric forms, primarily the lactam-amino form as depicted, though the lactim-imino forms can influence its reactivity under certain conditions.

The C7 amino group is a primary aromatic amine. Its nucleophilicity is somewhat attenuated by the electron-withdrawing character of the fused pyridinone ring system. However, it remains sufficiently reactive to participate in a wide range of classical amine derivatization reactions. The crystal structure shows that the molecule is nearly planar and engages in extensive hydrogen bonding, which can influence its solubility and reaction kinetics in different solvent systems.

Core Derivatization Strategies

The strategic modification of the C7-amino group can be broadly categorized into several key transformations. Each method offers a unique way to introduce diverse functionalities, thereby expanding the chemical space for structure-activity relationship (SAR) studies.

Caption: Key derivatization pathways for the C7-amino group.

N-Acylation: Formation of Amides

N-acylation is one of the most fundamental and reliable methods for derivatizing the amino group, converting it into a more complex and sterically hindered amide functionality. This transformation is critical for probing interactions with biological targets and can significantly alter properties like hydrogen bonding capacity and metabolic stability.

Causality and Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the C7-amino group attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid anhydride or acid chloride. In the case of an anhydride, this leads to the formation of a tetrahedral intermediate which then collapses, expelling a carboxylate leaving group to yield the stable amide product.

A straightforward example is the acetylation of 2-amino-7-methyl-1,8-naphthyridine using acetic anhydride. The reaction is typically performed by heating the amine directly in the acylating agent, which also serves as the solvent.

Field-Proven Protocol: Acetylation of a 7-Amino-1,8-naphthyridine Derivative

-

Reagent Setup: To a round-bottom flask, add 7-amino-2-methyl-1,8-naphthyridine (1.0 eq).

-

Reaction Initiation: Under an inert atmosphere (e.g., nitrogen), add acetic anhydride (approx. 6 mL per gram of starting material).

-

Reaction Conditions: Stir the mixture at room temperature for 1 hour. For the this compound core, gentle heating (e.g., 80 °C) may be required to drive the reaction to completion, as seen in analogous systems.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

If excess acetic anhydride remains, it can be removed under reduced pressure.

-

The resulting solid can be washed with a suitable solvent like diethyl ether, followed by a wash with aqueous sodium bicarbonate solution to neutralize any remaining acetic acid, and then dried.

-

Recrystallization from a solvent system like chloroform-methanol can be performed for further purification.

-

N-Sulfonylation: Formation of Sulfonamides

Sulfonamides are key functional groups in a multitude of approved drugs. The introduction of a sulfonamide moiety at the C7 position can impart strong hydrogen-bond donating/accepting properties and introduce rigid, well-defined vectors for receptor interaction.

Causality and Mechanism: The mechanism is analogous to N-acylation. The amino group acts as a nucleophile, attacking the highly electrophilic sulfur atom of a sulfonyl chloride (e.g., tosyl chloride or benzenesulfonyl chloride). This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct generated during the reaction, thereby driving the equilibrium towards the product.

Exemplary Protocol: General N-Sulfonylation

-

Reagent Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as pyridine or dichloromethane (DCM).

-

Addition of Base: If using DCM, add a non-nucleophilic base like triethylamine (1.5-2.0 eq). Pyridine can serve as both the solvent and the base.

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) dropwise or portion-wise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours (or overnight) until TLC analysis indicates the consumption of the starting material.

-

Work-up and Isolation:

-

Quench the reaction with water.

-

If DCM was used, separate the organic layer, wash with dilute HCl (to remove excess base), water, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

-

If pyridine was used, remove it under high vacuum and partition the residue between ethyl acetate and water.

-

Purify the crude product via column chromatography (silica gel) or recrystallization.

-

N-Alkylation and N-Arylation

Direct N-alkylation or N-arylation introduces substituents that can profoundly impact the basicity, lipophilicity, and steric profile of the C7-position. These reactions can be more challenging than acylation due to the risk of over-alkylation and the lower reactivity of the amine.

Causality and Mechanism:

-

N-Alkylation: Typically proceeds via an S_N2 reaction with an alkyl halide. A base (e.g., K₂CO₃, NaH) is required to deprotonate the amine, increasing its nucleophilicity. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are common.

-

N-Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice. This involves a palladium catalyst, a suitable phosphine ligand, and a base to couple the amine with an aryl halide or triflate.

Exemplary Protocol: Direct N-Alkylation with an Alkyl Halide

-

Reagent Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq).

-

Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes. Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.

-

Reaction Conditions: Heat the reaction mixture (reflux or 60-80 °C) and monitor its progress by TLC.

-

Work-up and Isolation:

-

After completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

-

Diazotization and Subsequent Transformations

Diazotization of the primary aromatic amine at C7 opens up a completely different set of synthetic possibilities. It converts the amino group into an excellent leaving group (N₂), allowing for its replacement with a variety of other functionalities.

**C

Foreword: The Naphthyridinone Scaffold – A Privileged Core in Modern Chemistry

An In-Depth Technical Guide to the Chemical Reactivity of the Naphthyridinone Ring System

The naphthyridinone framework, a bicyclic heterocyclic system containing two nitrogen atoms and a lactam carbonyl, represents a cornerstone in medicinal chemistry and materials science.[1][2] As isomers of the well-known quinolone scaffold, naphthyridinones exhibit a unique electronic landscape that imparts a distinct reactivity profile. Their ability to engage in diverse biological interactions has cemented their status as "privileged structures," appearing in numerous therapeutic agents targeting cancer, viral infections, and inflammatory diseases.[3][4][5][6]

This guide moves beyond a simple catalog of reactions. It is designed to provide researchers and drug development professionals with a deep, mechanistic understanding of the naphthyridinone core's chemical behavior. We will explore the causality behind experimental choices, offering field-proven insights into how to strategically functionalize this versatile scaffold to achieve desired molecular complexity and biological function.

Understanding the Electronic Landscape